Bicyclo[4.1.0]heptane-7-sulfonyl chloride

Medicinal Chemistry Chemical Biology Conformational Analysis

In medicinal chemistry, flexible sulfonamides often incur an entropic penalty upon binding. Bicyclo[4.1.0]heptane-7-sulfonyl chloride solves this by providing a pre-organized, strained bicyclic scaffold. - Confers a rigid, 3D-defined topology to sulfonamide derivatives, enhancing target selectivity. - Acts as a direct phenyl isostere replacement to mitigate mutagenicity risks associated with aniline metabolites. - The aliphatic core lowers cLogP compared to aromatic sulfonyl chlorides, improving aqueous solubility and metabolic stability.

Molecular Formula C7H11ClO2S
Molecular Weight 194.67
CAS No. 2172474-45-0
Cat. No. B2377835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptane-7-sulfonyl chloride
CAS2172474-45-0
Molecular FormulaC7H11ClO2S
Molecular Weight194.67
Structural Identifiers
SMILESC1CCC2C(C1)C2S(=O)(=O)Cl
InChIInChI=1S/C7H11ClO2S/c8-11(9,10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2
InChIKeyLXOVDAPLNCREPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.1.0]heptane-7-sulfonyl chloride: Identity & Procurement


Bicyclo[4.1.0]heptane-7-sulfonyl chloride (CAS 2172474-45-0) is a bicyclic sulfonyl chloride reagent characterized by its norcarane (bicyclo[4.1.0]heptane) scaffold and a reactive sulfonyl chloride functional group at the 7-position. Its molecular formula is C7H11ClO2S, with a molecular weight of 194.68 g/mol . This compound is utilized in research and development as an electrophilic building block to introduce the rigid, conformationally constrained norcarane core into target molecules via sulfonamide or sulfonate ester bond formation [1].

Bicyclo[4.1.0]heptane-7-sulfonyl chloride: Why Generic Substitution Fails


Direct substitution of Bicyclo[4.1.0]heptane-7-sulfonyl chloride with simpler sulfonyl chlorides (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) is not scientifically valid for applications where the 3D spatial and electronic properties of the sulfonyl group are critical. The parent bicyclo[4.1.0]heptane (norcarane) scaffold possesses a documented strain energy significantly higher than unstrained cycloalkanes, which has been experimentally derived from heats of combustion [1]. This inherent ring strain and the unique fused cyclopropane-cyclohexane geometry are transferred to the sulfonyl chloride derivative, dictating a distinct reactivity profile and the capacity to confer a rigid, non-planar topology to derived molecules. This stands in contrast to the planar aromatic nature of benzenesulfonyl chlorides or the flexible alkyl chain of methanesulfonyl chloride, directly impacting molecular interactions and the physicochemical properties of the resulting conjugates.

Bicyclo[4.1.0]heptane-7-sulfonyl chloride: Quantitative Differentiation


Rigid Bicyclo[4.1.0]heptane Core vs Flexible Analogs

The bicyclo[4.1.0]heptane core provides a unique 3D scaffold with restricted conformational freedom compared to acyclic or monocyclic sulfonyl chlorides. The parent norcarane system's structural rigidity is reflected in its experimentally determined strain energy, a direct quantitative measure of its high-energy, constrained geometry [1]. In contrast, common reagents like cyclohexanesulfonyl chloride possess a less strained and more flexible cyclohexane ring. The molecular structure of the target compound, specifically the [4.1.0] bicyclic system as defined by its SMILES notation, encodes this constraint .

Medicinal Chemistry Chemical Biology Conformational Analysis

Lower Lipophilicity vs Tosyl Chloride

The bicyclic, aliphatic nature of Bicyclo[4.1.0]heptane-7-sulfonyl chloride (mol wt 194.68) leads to a predicted logP value (a measure of lipophilicity) that is lower than that of the commonly used aromatic sulfonyl chloride, p-toluenesulfonyl chloride (Tosyl chloride, mol wt 190.65). This difference arises from the aliphatic bicyclo[4.1.0]heptane core versus the aromatic p-tolyl group, impacting the lipophilicity of any resulting sulfonamide or sulfonate ester.

Medicinal Chemistry Chemical Biology ADME Prediction

Bicyclo[4.1.0]heptane: Validated Phenyl Isostere

The bicyclo[4.1.0]heptane scaffold has been established in the primary literature as an effective replacement for a phenyl ring in certain bioactive molecules, notably melanin-concentrating hormone (MCH) receptor antagonists [1]. This bioisosteric replacement was specifically implemented to mitigate the potential mutagenic liability associated with the biphenylamine substructure while retaining target affinity [1]. While this study does not directly use the sulfonyl chloride, it validates the bicyclo[4.1.0]heptane core as a privileged scaffold in drug design. Bicyclo[4.1.0]heptane-7-sulfonyl chloride serves as a direct entry point for installing this validated scaffold via sulfonamide linkage.

Medicinal Chemistry Drug Design Bioisosteres

Bicyclo[4.1.0]heptane-7-sulfonyl chloride: High-Value Applications


Constrained Sulfonamide Library Synthesis

Medicinal chemistry programs seeking to improve target selectivity or reduce off-target effects by restricting ligand conformation should prioritize Bicyclo[4.1.0]heptane-7-sulfonyl chloride. Reaction with diverse amines yields sulfonamide products featuring the rigid, fused bicyclo[4.1.0]heptane scaffold [1]. This approach can lock the sulfonamide moiety into a specific 3D orientation, potentially enhancing binding affinity and minimizing the entropic cost of binding compared to more flexible sulfonamides derived from acyclic sulfonyl chlorides [1].

Toxicity Mitigation via Benzenesulfonyl Replacement

In drug discovery projects where a benzenesulfonamide or tosyl group is essential for activity but is associated with toxicity concerns (e.g., potential mutagenicity from aniline metabolites), Bicyclo[4.1.0]heptane-7-sulfonyl chloride provides a direct, evidence-based solution. By using this reagent, researchers can install the validated bicyclo[4.1.0]heptane scaffold as a phenyl isostere [2], a strategy that has been successfully employed to eliminate mutagenic liability while retaining target engagement [2].

Improving Aqueous Solubility of Sulfonamides

For lead compounds where high lipophilicity (cLogP) is a concern and a sulfonamide group is present, substituting a hydrophobic tosyl group with a bicyclo[4.1.0]heptane-7-sulfonamide can be a tactical improvement. The target compound's aliphatic core is predicted to confer lower lipophilicity compared to aromatic sulfonyl chlorides like tosyl chloride . This substitution can improve aqueous solubility and metabolic stability profiles, addressing common ADME liabilities in early-stage drug development .

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